molecular formula C16H16N6O3S3 B2874840 2-(4-methoxyphenyl)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 392318-90-0

2-(4-methoxyphenyl)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2874840
CAS No.: 392318-90-0
M. Wt: 436.52
InChI Key: SEVWMXZYPDTGQX-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H16N6O3S3 and its molecular weight is 436.52. The purity is usually 95%.
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Scientific Research Applications

Antagonistic Properties in Adenosine Receptors

Thiazole and thiadiazole derivatives, including 4-(4-Methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole, have been synthesized and evaluated for their selective antagonistic properties in human adenosine A3 receptors. These compounds exhibit high binding affinity and selectivity for adenosine A3 receptors, with potential implications in regulating adenosine-mediated physiological processes (Jung et al., 2004).

Photodynamic Therapy in Cancer Treatment

New derivatives of thiadiazoles, such as the ones incorporating 5-methyl-1,3,4-thiadiazol-2-yl groups, have been synthesized for their potential in photodynamic therapy. These compounds exhibit properties like high singlet oxygen quantum yield, making them suitable as Type II photosensitizers for treating cancer (Pişkin et al., 2020).

Antibiotic Applications

Compounds related to 2-(4-methoxyphenyl)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide have been used in the synthesis of key components in the fourth generation of cephem antibiotics. These antibiotics are clinically significant for treating various bacterial infections (Tatsuta et al., 1994).

Antimicrobial and Antifungal Activities

Thiadiazole derivatives, including those with 5-methyl-1,3,4-thiadiazol-2-yl groups, have been explored for their antimicrobial and antifungal activities. These compounds are part of a broader class of nitrogen heterocycles known for diverse biological activities, including potential therapeutic effects in inflammation, pain, and hypertension (Ameen & Qasir, 2017).

Anticancer Potential

Studies have been conducted on thiadiazole derivatives for their potential as anticancer agents. The pharmacophore hybridization approach, involving 5-amino-1,3,4-thiadiazole derivatives, has been utilized in the design of drug-like molecules exhibiting anticancer properties (Yushyn et al., 2022).

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3S3/c1-9-19-20-14(27-9)18-13(24)8-26-16-22-21-15(28-16)17-12(23)7-10-3-5-11(25-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,17,21,23)(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVWMXZYPDTGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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